Clopidogrel carboxylic acid (Clopidogrel-acid), also known as SR26334, is the major inactive metabolite of the antiplatelet prodrug clopidogrel. [] It is formed primarily through the hydrolysis of clopidogrel by carboxylesterase 1 (CES1) in the liver. [, , ] While Clopidogrel-acid lacks antiplatelet activity, its formation significantly impacts the pharmacokinetics and pharmacodynamics of clopidogrel, influencing the availability of the parent drug for conversion into the active thiol metabolite. [, , , , ] As such, understanding its formation and disposition is crucial for optimizing clopidogrel therapy.
Clopidogrel-acid itself does not possess intrinsic antiplatelet activity. Its formation through CES1-mediated hydrolysis of clopidogrel reduces the availability of the parent drug for conversion into the active thiol metabolite, thereby impacting the overall antiplatelet effect of clopidogrel. [, , , , ]
Pharmacokinetic Studies: Measurement of Clopidogrel-acid levels in plasma is routinely used in pharmacokinetic studies to assess clopidogrel metabolism and evaluate the potential for drug-drug interactions. [, , , , , , , , ]
Bioavailability Studies: Clopidogrel-acid levels are monitored in bioavailability studies to compare different formulations of clopidogrel and assess the impact of factors like food on drug absorption. [, ]
Personalized Medicine: Although Clopidogrel-acid is inactive, its levels can indirectly reflect the extent of active metabolite formation. This information, combined with genetic testing for CYP2C19 polymorphisms, can help personalize clopidogrel therapy and identify patients at risk for clopidogrel resistance. [, , ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: